molecular formula C24H19N5O4 B456136 5-METHYL-N-(4-NITROBENZOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE

5-METHYL-N-(4-NITROBENZOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE

Cat. No.: B456136
M. Wt: 441.4g/mol
InChI Key: LLZOBWVEFGYBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a complex organic compound with a molecular formula of C24H19N5O4 and a molecular weight of 441.4 g/mol. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of various oxidized products depending on the extent of the reaction .

Scientific Research Applications

N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The nitro group plays a crucial role in its reactivity, influencing its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N’-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide: Similar structure but lacks the nitro group, which significantly affects its reactivity and biological activity.

    1,3-Diphenyl-1H-pyrazole-4-carbohydrazide: Another related compound with different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.

Uniqueness

N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .

Properties

Molecular Formula

C24H19N5O4

Molecular Weight

441.4g/mol

IUPAC Name

5-methyl-N'-(4-nitrobenzoyl)-1,3-diphenylpyrazole-4-carbohydrazide

InChI

InChI=1S/C24H19N5O4/c1-16-21(24(31)26-25-23(30)18-12-14-20(15-13-18)29(32)33)22(17-8-4-2-5-9-17)27-28(16)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,30)(H,26,31)

InChI Key

LLZOBWVEFGYBCB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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